2-[(4-chlorophenyl)methyl]-1H-imidazole-4-carboxylic acid hydrochloride
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Overview
Description
2-[(4-chlorophenyl)methyl]-1H-imidazole-4-carboxylic acid hydrochloride is a chemical compound that belongs to the class of imidazole derivatives. This compound is characterized by the presence of a chlorophenyl group attached to the imidazole ring, which is further substituted with a carboxylic acid group. The hydrochloride salt form enhances its solubility in water, making it suitable for various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-chlorophenyl)methyl]-1H-imidazole-4-carboxylic acid hydrochloride typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia or primary amines.
Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a Friedel-Crafts alkylation reaction, where 4-chlorobenzyl chloride reacts with the imidazole ring in the presence of a Lewis acid catalyst such as aluminum chloride.
Carboxylation: The carboxylic acid group is introduced through a carboxylation reaction, often using carbon dioxide under high pressure and temperature in the presence of a base.
Formation of the Hydrochloride Salt: The final step involves the conversion of the free acid to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to maintain consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-[(4-chlorophenyl)methyl]-1H-imidazole-4-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole N-oxides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic conditions.
Major Products
Oxidation: Imidazole N-oxides.
Reduction: Alcohols or aldehydes.
Substitution: Various substituted imidazole derivatives.
Scientific Research Applications
2-[(4-chlorophenyl)methyl]-1H-imidazole-4-carboxylic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a catalyst in certain organic reactions.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its therapeutic potential in treating various diseases, including infections and inflammatory conditions.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-[(4-chlorophenyl)methyl]-1H-imidazole-4-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways depend on the specific application and target, but common mechanisms include inhibition of enzyme activity by binding to the active site or allosteric modulation.
Comparison with Similar Compounds
Similar Compounds
- 2-[(4-chlorophenyl)methyl]-1H-imidazole-4-carboxylic acid
- 4-chlorobenzyl imidazole
- Imidazole-4-carboxylic acid derivatives
Uniqueness
2-[(4-chlorophenyl)methyl]-1H-imidazole-4-carboxylic acid hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chlorophenyl group enhances its lipophilicity, while the carboxylic acid group provides sites for further chemical modifications. The hydrochloride salt form improves its solubility and stability, making it more versatile for various applications.
Properties
CAS No. |
1803586-66-4 |
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Molecular Formula |
C11H10Cl2N2O2 |
Molecular Weight |
273.1 |
Purity |
95 |
Origin of Product |
United States |
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